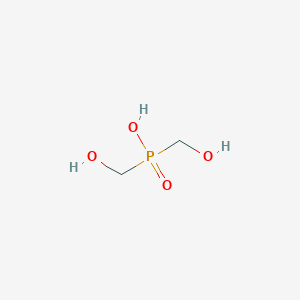

Bis(hydroxymethyl)phosphinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(hydroxymethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c3-1-7(5,6)2-4/h3-4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZLXIUOICFWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)P(=O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285438 | |

| Record name | bis(hydroxymethyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2074-67-1 | |

| Record name | Bis(hydroxymethyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(hydroxymethyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxymethyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(HYDROXYMETHYL)PHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ON076QGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Bis Hydroxymethyl Phosphinic Acid

Classical and Established Synthetic Approaches

The traditional methods for synthesizing bis(hydroxymethyl)phosphinic acid are reliable and have been widely used. These approaches primarily involve the reaction of simple phosphorus-containing precursors with formaldehyde (B43269) derivatives or the transformation of related organophosphorus compounds.

Reaction of Phosphinic Acid or its Salts with Formaldehyde Derivatives

A prominent and straightforward method for the preparation of bis(hydroxymethyl)phosphinic acid involves the reaction of phosphinic acid (also known as hypophosphorous acid) or its salts with formaldehyde or its polymeric forms, such as paraformaldehyde and trioxane. google.com This reaction is typically carried out in an aqueous medium.

The process often requires elevated temperatures and pressures, particularly when conducted in an autoclave, with reaction temperatures ranging from 100 to 200 °C. google.com The reaction time can be lengthy, extending up to 20 hours. google.com For instance, reacting a 50% aqueous solution of phosphinic acid or sodium phosphinate with paraformaldehyde and concentrated hydrochloric acid at boiling temperature under normal pressure can take as long as 50 hours. google.com The use of an autoclave can significantly reduce the reaction time. For example, heating sodium phosphinate monohydrate and paraformaldehyde in water to an internal temperature of 145-150 °C results in a pressure increase to 7 bar, and after 17 hours, a high yield of the sodium salt of bis(hydroxymethyl)phosphinic acid is obtained. google.com Similarly, aluminum phosphinate can be reacted with paraformaldehyde in water under similar conditions to produce the aluminum salt of bis(hydroxymethyl)phosphinic acid. google.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Phosphinic acid, Paraformaldehyde | Conc. HCl, boiling, 50 h | Bis(hydroxymethyl)phosphinic acid | ~5 kg scale | google.com |

| Sodium phosphinate monohydrate, Paraformaldehyde | Water, 145-150 °C, 17 h, 7 bar | Sodium bis(hydroxymethyl)phosphinate | 70 mol% | google.com |

| Aluminum phosphinate, Paraformaldehyde | Water, 145-150 °C, 10 h | Aluminum bis(hydroxymethyl)phosphinate | 95.9 mol% | google.com |

Oxidative Transformations of Tris(hydroxymethyl)phosphine (B1196123) Precursors

Another established route to bis(hydroxymethyl)phosphinic acid involves the oxidative transformation of tris(hydroxymethyl)phosphine (THP) or its oxide, tris(hydroxymethyl)phosphine oxide (THPO). THP and THPO are readily synthesized from the reaction of phosphine (B1218219) (PH3) with formaldehyde. researchgate.netwikipedia.org The oxidation of THP can be achieved using various oxidizing agents, including air (O2) or hydrogen peroxide (H2O2). researchgate.netresearchgate.net In alkaline aqueous media, THP can even be oxidized by water, liberating hydrogen gas. researchgate.net

It is also noted that the reaction of tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) with strong bases at elevated temperatures can lead to the formation of bis(hydroxymethyl)phosphinic acid. google.com This suggests a degradation pathway of the tetrakis(hydroxymethyl)phosphonium cation that results in the desired product.

Advanced and Green Chemistry Synthetic Protocols

In recent years, the development of more sustainable and efficient synthetic methods has led to advanced and green chemistry protocols for the synthesis of bis(hydroxymethyl)phosphinic acid. These methods often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields.

Phospha-Mannich Reaction Strategies

The Phospha-Mannich reaction provides a versatile platform for the synthesis of various organophosphorus compounds, including bis(hydroxymethyl)phosphinic acid and its derivatives. tandfonline.comresearchgate.netresearchgate.net This reaction typically involves the condensation of a P-H containing compound, an aldehyde (like formaldehyde), and an amine. In the context of bis(hydroxymethyl)phosphinic acid synthesis, hypophosphorous acid can participate in Phospha-Mannich type reactions. tandfonline.comresearchgate.net Due to the tautomeric equilibrium between the tetrahedral phosphinic acid (H2P(O)OH) and the trivalent phosphonous acid (HP(OH)2), the latter can act as the nucleophilic phosphorus species. tandfonline.comresearchgate.net

While direct Phospha-Mannich reactions leading to bis(hydroxymethyl)phosphinic acid are less commonly reported as a primary synthetic route, the underlying principles are relevant. For instance, the reaction of hypophosphorous acid with aldehydes can yield bis(α-hydroxyalkyl)phosphinic acids, which are structurally related. lookchem.com The stability of the P-C(sp3)-OH linkage in bis(hydroxymethyl)phosphinic acid is notable, as it resists cleavage in subsequent reactions, such as those with amines. tandfonline.comresearchgate.net

Hydrolysis-Based Syntheses from Phosphonates

The hydrolysis of phosphonate (B1237965) esters is a widely applicable method for the preparation of the corresponding phosphonic acids. nih.govnih.govresearchgate.netd-nb.info This strategy can be adapted for the synthesis of bis(hydroxymethyl)phosphinic acid from suitable phosphonate precursors. The hydrolysis can be carried out under either acidic or basic conditions. nih.govnih.gov

Acidic hydrolysis is frequently performed using concentrated hydrochloric acid at reflux for several hours. nih.govd-nb.info Alternatively, a mixture of hydrobromic acid in acetic acid can be employed. d-nb.info For phosphonates with acid-sensitive functional groups, milder methods such as the McKenna procedure, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis, are preferred. d-nb.infomdpi.com The hydrolysis of phosphonates proceeds in a stepwise manner due to the presence of two ester groups. nih.gov

| Hydrolysis Method | Reagents | Conditions | Key Features | Reference |

| Acidic Hydrolysis | Concentrated HCl | Reflux, 1-12 h | General and widely used method. | nih.govd-nb.info |

| McKenna Procedure | Bromotrimethylsilane, then Methanol (B129727) | Mild conditions | Suitable for acid-sensitive substrates. | d-nb.infomdpi.com |

| Catalytic Hydrogenolysis | H2, Pd/C or PtO2 | - | For deprotection of benzyl (B1604629) phosphonates. | d-nb.info |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. This technology has been successfully applied to the synthesis of bis(α-hydroxyalkyl)phosphinic acids from the reaction of hypophosphorous acid with aldehydes. lookchem.com

In a typical procedure, a mixture of hypophosphorous acid and an aldehyde is irradiated with microwaves. lookchem.com This method has been shown to be simple, efficient, and general for the preparation of these compounds in high yields under mild conditions. lookchem.com For example, the reaction of hypophosphorous acid with various aromatic aldehydes under microwave irradiation afforded the desired bis(α-hydroxyalkyl)phosphinic acids in good yields (68-86%). lookchem.com While this specific example focuses on derivatives, the principle is directly applicable to the synthesis of the parent compound using formaldehyde. Microwave assistance has also been effectively used in related organophosphorus syntheses, such as the Kabachnik-Fields reaction to produce α-aminophosphonates and their subsequent hydrolysis to α-aminophosphonic acids. nih.govnih.govresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Hypophosphorous acid, Aromatic Aldehydes | Microwave irradiation | Bis(α-hydroxyalkyl)phosphinic acids | 68-86% | lookchem.com |

| Aldehyde, Amine, Diphenyl phosphite | Microwave, 80 °C, 10 min | α-Aminophosphonates | - | nih.gov |

Derivatization during Synthesis: In-Situ Functionalization

In-situ functionalization during the synthesis of bis(hydroxymethyl)phosphinic acid or its precursors allows for the direct creation of more complex molecules, bypassing the need for isolating the parent acid first. This approach is efficient for producing analogues of biologically active compounds. tandfonline.comresearchgate.net

A key strategy involves the use of protected intermediates. For instance, bis(benzyloxymethyl)phosphinic chloride can be synthesized in several steps from hypophosphorous acid. tandfonline.com This chloride derivative serves as a versatile building block that can react with various carbon-based nucleophiles, effectively introducing the bis(hydroxymethyl)phosphoryl group [–P(O)(CH2OH)2] into a target molecule. tandfonline.comresearchgate.net The benzyl groups serve as protecting groups for the hydroxymethyl functionalities and can be removed in a later step.

Another powerful method for in-situ derivatization is the Michael-type addition of silylated phosphonites to electrophiles. mdpi.com Bis(trimethylsilyl) phosphonite, generated from hypophosphorous acid, can react with α,β-unsaturated esters (acrylates). mdpi.com This reaction builds a carbon-phosphorus bond and extends the carbon chain simultaneously. By carefully selecting the reactants, this can be part of a one-pot, three-component condensation to produce phosphinic dipeptide analogues. mdpi.com

Furthermore, researchers have developed catalyst-free, three-component coupling reactions involving amines, dihalomethane, and species with a P(O)H group. researchgate.net This method allows for the stereospecific formation of new P-C and C-N bonds, yielding optically active phosphorus analogues of α-amino acids. researchgate.net The use of bis(trimethylsilyl)imidates and hypophosphorous acid mediated by a Lewis acid like zinc iodide also enables a cascade reaction to synthesize aminomethylenebisphosphinate derivatives. nih.gov

Purification and Isolation Methodologies in BHPA Synthesis

The purification and isolation of bis(hydroxymethyl)phosphinic acid and its salts are critical steps to ensure the quality and purity of the final product. The chosen method often depends on the synthetic route employed and the nature of the impurities present.

A common synthetic route involves reacting phosphinates with formaldehyde sources in the presence of a strong acid, such as hydrochloric acid. google.com In these cases, a primary purification step is the removal of the large excess of acid, which is typically accomplished through evaporation, often using a rotary evaporator. google.com

Following the initial reaction, the product may precipitate from the solution as a crystalline solid or a slurry. google.com In such instances, standard laboratory techniques like filtration are used to separate the solid product from the reaction medium. The collected solid is then dried to remove any residual solvent. google.com

Due to the high polarity of phosphinic acids, which is comparable to that of phosphonic acids, purification can be challenging. nih.govd-nb.info Crystallization is a frequently used method. The choice of solvent is crucial; for instance, acetone-water or acetonitrile-water systems can be effective for crystallizing such polar compounds. researchgate.net Another technique involves dissolving the crude product in a minimal amount of a solvent like methanol and then adding a less polar solvent, such as diethyl ether, to induce precipitation. researchgate.net It has been noted that phosphonic acids can co-crystallize with water, forming hydrates. d-nb.info

Adjusting the pH of the solution is another effective purification strategy. By adding a base like sodium hydroxide (B78521) to a pH of approximately 3.5 to 4.5, it is possible to crystallize the monosodium salt of the phosphinic acid, which may be easier to handle and purify than the free acid. researchgate.net

For particularly challenging separations, chromatographic techniques are employed. Given the high polarity of the molecule, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of phosphinic and phosphonic acids. nih.govd-nb.info For more specialized applications, strong anion-exchange chromatography with an eluent such as aqueous formic acid can be utilized. researchgate.net

A summary of synthesis examples for salts of bis(hydroxymethyl)phosphinic acid is presented below, detailing the reactants and conditions.

Synthesis Conditions for Bis(hydroxymethyl)phosphinate Salts

| Starting Material | Formaldehyde Source | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|

| Sodium phosphinate monohydrate | Paraformaldehyde | Water | 145-150 | 17 | Bis(hydroxymethyl)phosphinic acid sodium salt |

| Magnesium phosphinate hexahydrate | Paraformaldehyde | Water | 145-150 | 18 | Bis(hydroxymethyl)phosphinic acid magnesium salt |

| Aluminum phosphinate | Paraformaldehyde | Water | 145-150 | 10 | Bis(hydroxymethyl)phosphinic acid aluminum salt |

Data sourced from patent information describing the synthesis in an autoclave under pressure. google.com

Chemical Reactivity and Derivatization Strategies of Bis Hydroxymethyl Phosphinic Acid

Reactions Involving Hydroxyl Functional Groups

The presence of two primary hydroxyl groups makes bis(hydroxymethyl)phosphinic acid a versatile building block for the synthesis of a wide range of derivatives through esterification, etherification, condensation, and polymerization reactions. These functional groups also provide sites for reaction with various electrophilic reagents.

Esterification and Etherification Reactions

The hydroxyl groups of bis(hydroxymethyl)phosphinic acid can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A patented process describes the synthesis of metal salts of bis(hydroxymethyl)phosphinic acid esters, highlighting the industrial relevance of these derivatives. google.com While direct esterification of phosphinic acids can be challenging, the reaction can be facilitated using activating agents or by converting the phosphinic acid to a more reactive intermediate.

Etherification of the hydroxyl groups offers another route to modify the structure and properties of bis(hydroxymethyl)phosphinic acid. While specific examples of etherification of bis(hydroxymethyl)phosphinic acid are not extensively documented in the reviewed literature, general methods for ether synthesis, such as the Williamson ether synthesis involving the reaction of an alkoxide with an alkyl halide, could theoretically be applied. beilstein-journals.org For instance, a related synthesis of a bis(acylphosphine) oxide involved an etherification step where a chloromethyl group was reacted with 2-(allyloxy)ethanol in the presence of potassium hydroxide (B78521). beilstein-journals.org This suggests that the hydroxyl groups of bis(hydroxymethyl)phosphinic acid could be deprotonated with a strong base to form alkoxides, which can then be reacted with alkylating agents to yield ethers.

Condensation and Polymerization Reactions

The difunctional nature of bis(hydroxymethyl)phosphinic acid makes it a suitable monomer for condensation and polymerization reactions. It can react with dicarboxylic acids, diisocyanates, or other difunctional monomers to produce polyesters, polyurethanes, and other polymers. These phosphorus-containing polymers are of interest for applications such as flame retardants and functional materials.

A study on the polymerization behavior of butyl bis(hydroxymethyl)phosphine oxide, a derivative of the title compound, demonstrated its ability to undergo co-polymerization with dibromo monomers to form novel phosphorus-containing polyethers. researchgate.net This suggests that bis(hydroxymethyl)phosphinic acid itself could be a viable monomer in similar polycondensation reactions. The synthesis of thermoresponsive polyphosphoesters has been achieved through the polycondensation of dimethyl H-phosphonate with poly(ethylene glycol)s, indicating the feasibility of forming polyester (B1180765) linkages from phosphinic acid derivatives. mdpi.com

Functionalization with Electrophilic Reagents

The hydroxyl groups of bis(hydroxymethyl)phosphinic acid are nucleophilic and can react with a variety of electrophilic reagents. A review on tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), a closely related compound, indicates that it readily reacts with isocyanates and epoxides. researchgate.net This reactivity is attributed to the hydroxyl groups and suggests that bis(hydroxymethyl)phosphinic acid would likely exhibit similar behavior, leading to the formation of urethane (B1682113) and ether linkages, respectively. The reaction with isocyanates would produce carbamate (B1207046) derivatives, while the reaction with epoxides would result in hydroxy ether structures.

Transformations at the Phosphorus Center

The phosphorus atom in bis(hydroxymethyl)phosphinic acid is another key site for chemical modification. Reactions can involve the formation or cleavage of phosphorus-carbon (P-C) bonds, as well as the activation of the phosphorus-hydrogen (P-H) bond in its tautomeric form.

P-C Bond Formation and Cleavage Dynamics

The synthesis of bis(hydroxymethyl)phosphinic acid itself involves the formation of P-C bonds through the reaction of a phosphinate with formaldehyde (B43269). google.com The stability of these P-C bonds is crucial for the integrity of the molecule. However, under certain conditions, P-C bond cleavage can occur.

Studies on related organophosphorus compounds have provided insights into the dynamics of P-C bond cleavage. For instance, the cleavage of the P-C bond in α-aminophosphonates has been investigated under acidic conditions, revealing a multi-step process involving protonation and subsequent bond breaking. nih.gov In the context of coordinated ligands, base-induced P-C bond cleavage has also been observed in a bis(dimethylphosphino)methane (B1583082) ligand. nih.gov Furthermore, the thermal rearrangement of bis(hydroxymethyl)phosphines to form P-chiral phosphine (B1218219) oxides at elevated temperatures (180 °C) suggests that the P-C bonds in hydroxymethyl-substituted phosphorus compounds can undergo transformation under thermal stress. researchgate.net While direct studies on the P-C bond cleavage dynamics of bis(hydroxymethyl)phosphinic acid are not prevalent, these examples from related systems suggest that such reactions are possible under specific acidic, basic, or thermal conditions.

P-H Bond Activation and Subsequent Derivatizations

Bis(hydroxymethyl)phosphinic acid can exist in equilibrium with its trivalent tautomer, bis(hydroxymethyl)phosphonous acid, which contains a reactive P-H bond. The activation of this P-H bond opens up possibilities for a variety of derivatization reactions. The Pudovik reaction, for example, involves the addition of compounds with a labile P-H bond to unsaturated systems, leading to the formation of new P-C bonds. mdpi.com

While direct examples of P-H bond activation and subsequent derivatization of bis(hydroxymethyl)phosphinic acid are not detailed in the available literature, research on other phosphinic acids and their derivatives provides a basis for potential reactivity. The synthesis of various phosphonic and phosphinic acid derivatives often proceeds through intermediates with reactive P-H bonds.

Synthesis of Complex BHPA-Derived Structures

Bis(hydroxymethyl)phosphinic acid (BHPA) serves as a versatile building block in organophosphorus chemistry, enabling the synthesis of a wide array of more complex structures. Its reactive hydroxymethyl groups and the central phosphinic acid moiety can be chemically modified through various derivatization strategies. These strategies allow for the incorporation of the BHPA scaffold into larger molecules, leading to the development of compounds with diverse potential applications, including cyclic systems, amino acid analogues, peptidomimetics, and nucleoside analogues.

Formation of Cyclic Phosphinic Acid Systems (e.g., Oxaphosphetanes)

Cyclic phosphinic acid systems represent a significant class of organophosphorus compounds. While simple 1,2-oxaphosphetanes are typically unstable intermediates in famous chemical reactions like the Wittig reaction wikipedia.orgoregonstate.edu, stable, larger cyclic phosphinic acid derivatives can be synthesized. These syntheses often involve intramolecular reactions of precursors derived from phosphinic acids.

One notable strategy involves a double Arbuzov-type cyclization of bis-trimethylsilyl phosphonite, which has been successfully used to create a cyclic phosphinate ester analogue of cyclic AMP researchgate.net. Another approach is the synthesis of cyclic dialkylphosphinic acids, which can be achieved by reacting dialkyl phosphites or monoalkyl phosphonites with Grignard reagents, followed by an oxidation step kent.ac.uk.

A specific example of a more complex cyclic system is the synthesis of 2-hydroxy-2-oxo-3-[(phenoxyacetyl)amino]-1,2-oxaphosphorinane-6-carboxylic acid, a phosphonodepsipeptide, demonstrating the integration of the phosphinic acid moiety into a heterocyclic ring structure beilstein-journals.org. These synthetic routes highlight the utility of phosphinic acid derivatives in constructing constrained cyclic systems.

Table 1: Examples of Synthetic Strategies for Cyclic Phosphinic Acid Systems

| Target Compound Class | Synthetic Method | Key Reactants | Reference |

| Cyclic Phosphinate Esters | Double Arbuzov-type cyclization | Bis-trimethylsilyl phosphonite | researchgate.net |

| Cyclic Dialkylphosphinic Acids | Grignard reaction followed by oxidation | Dialkyl phosphites, Grignard reagents | kent.ac.uk |

| Phosphonodepsipeptides | Intramolecular condensation/coupling | Phosphonochloridates, hydroxy esters | beilstein-journals.org |

Preparation of Bis(aminomethyl)phosphinic Acid Analogues

Bis(aminomethyl)phosphinic acid is an important analogue of BHPA where the hydroxymethyl groups are replaced by aminomethyl groups. This transformation significantly alters the molecule's chemical properties, imparting an amphoteric character google.com. The synthesis of bis(aminomethyl)phosphinic acid and its derivatives can be achieved through a multi-step process starting from BHPA.

A common synthetic pathway involves the initial chlorination of bis(hydroxymethyl)phosphinic acid using a reagent such as thionyl chloride (SOCl₂) to yield bis(chloromethyl)phosphinic acid google.com. This chlorinated intermediate is then reacted with appropriate amines. For example, reaction with benzylamine (B48309) or tert-butylamine (B42293) produces bis(benzylaminomethyl)phosphinic acid or bis(tert-butylaminomethyl)phosphinic acid, respectively. The final step involves the removal of the protecting groups (e.g., benzyl (B1604629) or tert-butyl) to yield the desired bis(aminomethyl)phosphinic acid google.com.

The debenzylation of bis(benzylaminomethyl)phosphinic acid is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum oxide catalyst google.com. This process highlights a key derivatization strategy for converting BHPA into valuable amino-functionalized analogues. Furthermore, related synthetic strategies can produce more complex structures, such as heterocyclic α-aminomethyl-H-phosphinic acids, by reacting bis(trimethylsilyl) phosphonite with corresponding imines thieme-connect.de.

Table 2: Synthesis of Bis(aminomethyl)phosphinic Acid from BHPA

| Step | Starting Material | Reagents | Product | Reference |

| 1. Chlorination | Bis(hydroxymethyl)phosphinic acid | SOCl₂ | Bis(chloromethyl)phosphinic acid | google.com |

| 2. Amination | Bis(chloromethyl)phosphinic acid | Benzylamine | Bis(benzylaminomethyl)phosphinic acid | google.com |

| 3. Deprotection | Bis(benzylaminomethyl)phosphinic acid | H₂, Pd/C or PtO₂ | Bis(aminomethyl)phosphinic acid | google.com |

Design and Synthesis of Phosphorylated Pseudopeptides and Peptidomimetics

Phosphinic peptides, a class of pseudopeptides, are molecules where a standard peptide bond is replaced by a stable phosphinate linkage (-P(O)(OH)CH₂-). mdpi.com These compounds are designed as mimics of the transition state of hydrolytic enzymes and are therefore of significant interest as potential enzyme inhibitors. mdpi.com Peptidomimetics are broader in scope, aiming to replicate the structural and functional properties of peptides with small molecules to improve characteristics like metabolic stability and bioavailability. nih.govlongdom.org

The synthesis of phosphinic peptides often involves the coupling of two building blocks: an α-amino-H-phosphinic acid and an appropriate electrophile. mdpi.com One modern and efficient method involves a tandem esterification of an α-aminophosphinic acid and an acrylic acid under silylating conditions, which then participate in a P-Michael reaction to form the desired phosphinic dipeptide. nih.gov

More complex, stereoselective syntheses have also been developed. For instance, a phosphinic acid phosphapeptide corresponding to glutamyl-γ-glutamate was synthesized by converting an H-phosphinic acid into a nucleophilic bis(trimethylsilyl) phosphonite species, which then reacts with an electrophile. nih.gov These synthetic strategies demonstrate how phosphinic acid cores, accessible from precursors like BHPA, can be elaborated into complex, biologically relevant peptide mimics. mdpi.com

Table 3: Key Synthetic Reactions for Phosphinic Peptides

| Reaction Type | Description | Key Intermediates | Reference |

| P-Michael Addition | Nucleophilic addition of a phosphinic acid to an α,β-unsaturated carbonyl compound. | Bis(trimethylsilyl) phosphonites | mdpi.comnih.gov |

| Kabachnik-Fields Reaction | A three-component condensation of a phosphinic acid, an aldehyde, and an amine/amide. | Imines | mdpi.com |

| Stereoselective Alkylation | Reaction of a chiral phosphinic acid derivative with an electrophile to control stereochemistry. | Chiral phosphinic acid synthons | nih.gov |

Development of Acyclic Nucleoside Analogues Incorporating BHPA Moieties

Acyclic nucleoside analogues are modified nucleosides in which the cyclic sugar moiety is replaced by an open-chain structure. The BHPA framework has been successfully employed as a scaffold to mimic the 3', 4', and 5'-carbon atoms of the natural deoxyribose ring in nucleosides. researchgate.net This has led to the synthesis of novel acyclic nucleoside analogues where DNA nucleobases are coupled to the BHPA core. researchgate.netresearchgate.net

The synthesis of these analogues typically begins with the protection of two of the three modifiable groups on a precursor like tris(hydroxymethyl)phosphine oxide (THPO), a close relative of BHPA. For instance, two hydroxyl groups can be protected using 4,4′-dimethoxytrityl chloride (DMT-Cl) and tert-butyldimethylsilyl chloride (TBDMS-Cl). researchgate.net The remaining free hydroxyl group is then functionalized by coupling it with various nucleobases (e.g., thymine, adenine, N-2-isobutyryl-O-6-diphenylcarbamoylguanine, or 5-fluorouracil) under Mitsunobu reaction conditions. researchgate.net

Subsequent chemical modifications can convert these compounds into bis(hydroxymethyl)phosphinoyl derivatives or into phosphoramidite (B1245037) monomers. researchgate.net These phosphoramidites are particularly significant as they are suitable for automated synthesis and incorporation into growing oligonucleotide chains, allowing for the site-specific insertion of a BHPA-based acyclic unit into DNA strands. researchgate.net

Table 4: Nucleobases Used in the Synthesis of BHPA-Containing Acyclic Nucleoside Analogues

| Nucleobase | Protected Form (if specified) | Resulting Analogue Type | Reference |

| Thymine | N-3-benzoylthymine | Acyclic Thymidine Analogue | researchgate.net |

| Adenine | Not specified | Acyclic Adenosine Analogue | researchgate.net |

| Guanine | N-2-isobutyryl-O-6-diphenylcarbamoylguanine | Acyclic Guanosine Analogue | researchgate.net |

| 5-Fluorouracil | N-3-benzoyl-5-fluorouracil | Acyclic 5-Fluorouridine Analogue | researchgate.netresearchgate.net |

Advanced Applications in Materials Science and Polymer Chemistry

Flame Retardancy in Polymeric Systems

The inherent flammability of many polymers presents a significant safety concern in numerous applications. Bis(hydroxymethyl)phosphinic acid and its derivatives have emerged as promising halogen-free flame retardants, offering an environmentally friendlier alternative to traditional halogenated compounds. Their efficacy stems from a combination of condensed-phase and gas-phase mechanisms that disrupt the combustion cycle.

Mechanisms of Action in the Condensed Phase (e.g., Char Formation, Acid-Catalyzed Dehydration)

In the condensed phase (the solid polymer), bis(hydroxymethyl)phosphinic acid primarily functions by promoting the formation of a protective char layer on the material's surface during combustion. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire.

The mechanism of char formation is largely attributed to the phosphorus-containing groups. Upon heating, bis(hydroxymethyl)phosphinic acid can decompose to form phosphoric acid species. These acidic species act as catalysts for the dehydration of the polymer chains. mdpi-res.com This acid-catalyzed dehydration leads to crosslinking and cyclization reactions within the polymer matrix, ultimately forming a stable, carbonaceous char. mdpi.com For instance, in the case of cotton fabrics treated with a formulation derived from bis(hydroxymethyl)phosphinic acid, the phosphinic moiety plays a crucial role in efficient char formation. mdpi.com The formation of significant char residues is directly responsible for the flame inhibition. mdpi.com

Research on a flame retardant formulation for cotton, synthesized using bis(hydroxymethyl)phosphinic acid and methacrylic anhydride, demonstrated a significant increase in char residue. mdpi.comresearchgate.net This indicates a strong condensed-phase mechanism. mdpi.comresearchgate.net The thermal stability of the treated cotton fabrics was notably enhanced, with the formation of thick char fibers containing a uniform distribution of phosphorus. mdpi.com

Table 1: Thermal Gravimetric Analysis (TGA) of Cotton Fabrics Treated with a Bis(hydroxymethyl)phosphinic Acid-Based Formulation

| Sample | Initial Decomposition Temperature (°C) | Char Residue at 600°C (%) |

| Neat Cotton | ~300 | <10 |

| Treated Cotton | >300 | >25 |

Mechanisms of Action in the Gas Phase (e.g., Radical Scavenging)

In addition to its condensed-phase activity, bis(hydroxymethyl)phosphinic acid can also exert a flame-retardant effect in the gas phase. During combustion, volatile phosphorus-containing radicals (such as PO•) can be released into the flame. mdpi-res.com These radicals are highly reactive and can scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for the propagation of the combustion chain reactions in the flame. By interrupting these chain reactions, the flame is inhibited and extinguished. Some organophosphorus flame retardants are noted to be primarily active in the gas phase. mdpi-res.com

Integration and Performance in Diverse Polymer Matrices (e.g., Polyurethanes, Polyesters, Epoxy Resins)

The versatility of bis(hydroxymethyl)phosphinic acid allows for its integration into a wide range of polymer matrices, either as an additive or as a reactive co-monomer.

Polyurethanes: Bis(hydroxymethyl)phosphinic acid can be used as a diol monomer in the synthesis of flame-retardant polyurethanes. univ-lille.fr Its hydroxyl groups react with isocyanates to incorporate the phosphorus moiety directly into the polymer backbone, leading to a permanent flame-retardant effect. Tris(hydroxymethyl)phosphine (B1196123) oxide, which can decompose to form bis(hydroxymethyl)phosphinic acid, is also widely used as a crosslinker or chain extender to produce flame-retardant polyurethanes. researchgate.net

Polyesters and Polyamides: Zinc phosphinate, which can be synthesized from bis(hydroxymethyl)phosphinic acid and zinc acetate, is an effective halogen-free flame retardant for thermoplastics like polyesters and polyamides. procurementresource.com It provides high flame retardancy even in thin-walled articles. procurementresource.com

Epoxy Resins: Derivatives of bis(hydroxymethyl)phosphinic acid are used as flame retardant additives in epoxy resins. mdpi-res.com

Cotton Fabrics: Formulations based on bis(hydroxymethyl)phosphinic acid have been successfully applied as coatings to cotton fabrics, significantly improving their flame retardancy through a condensed-phase mechanism. mdpi.comresearchgate.net

Synergistic Flame Retardant Systems (e.g., Phosphorus-Nitrogen Combinations)

The flame-retardant efficacy of bis(hydroxymethyl)phosphinic acid can be further enhanced through synergistic combinations with other flame retardants, particularly nitrogen-containing compounds. The combination of phosphorus and nitrogen often leads to a greater effect than the sum of the individual components.

This synergy arises from complementary actions in both the condensed and gas phases. In the condensed phase, the nitrogen compounds can promote charring alongside the phosphorus compounds. In the gas phase, the release of non-flammable nitrogenous gases, such as ammonia, can dilute the flammable gases and oxygen in the flame, further inhibiting combustion. mdpi.com The synergistic effect of nitrogen-phosphorus ions has been shown to improve flame retardancy. mdpi-res.com For example, a hydrophilic derivative of melamine (B1676169) and bis(hydroxymethyl)phosphinic acid has been studied, highlighting the interest in these combined systems. polympart.ir

Polymer Modification and Functional Materials Development

Beyond flame retardancy, the reactive nature of bis(hydroxymethyl)phosphinic acid makes it a valuable tool for polymer modification and the development of functional materials.

Crosslinking and Chain Extension Agents in Polymer Synthesis

The two hydroxymethyl groups in bis(hydroxymethyl)phosphinic acid enable it to act as a crosslinking or chain extension agent in the synthesis of various polymers. By reacting with other monomers, it can be incorporated into the polymer backbone, modifying the polymer's architecture and properties.

As a diol, it can participate in polycondensation reactions to form polyesters or polyurethanes. univ-lille.fr This incorporation not only imparts flame retardancy but can also influence the mechanical properties and thermal stability of the resulting polymer. The use of tris(hydroxymethyl)phosphine oxide, a related compound that can decompose to bis(hydroxymethyl)phosphinic acid, as a crosslinker for butanediol-dibasic acid polymers has been documented. researchgate.net This highlights the potential of such structures in creating networked polymers. The ability to form crosslinked or star polymers can lead to the development of materials with tailored properties for specific applications. epo.org

Grafting and Co-polymerization Strategies for Enhanced Properties

Grafting and co-polymerization are key strategies to impart desired functionalities to polymers. BHPA can be utilized as a monomer or a modifying agent in these processes to introduce phosphorus-containing groups onto polymer backbones. This modification can lead to significant improvements in properties such as flame retardancy, thermal stability, and metal chelation capabilities.

For instance, the hydroxymethyl groups of BHPA can react with other monomers or polymer chains to form stable covalent bonds. This allows for the creation of graft copolymers where BHPA units are appended as side chains onto a main polymer backbone, or block copolymers where segments containing BHPA are incorporated into the primary chain. These strategies enable the tailoring of material properties by controlling the density and distribution of the phosphinic acid groups.

Development of Phosphorus-Containing Polymers for Thermal Stability

The incorporation of phosphorus-containing compounds into polymers is a well-established method for enhancing their thermal stability. acs.orgmdpi.com BHPA serves as a valuable building block in the synthesis of such polymers. When subjected to heat, phosphorus-containing polymers derived from BHPA can undergo a series of chemical transformations that result in the formation of a protective char layer on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile products.

Research has shown that polymers functionalized with phosphinic acid moieties exhibit higher chemical and thermal stability compared to some conventional materials. acs.org For example, the introduction of BHPA into a polymer matrix can significantly increase its decomposition temperature and char yield. The effectiveness of BHPA in improving thermal stability is attributed to the ability of the phosphorus-based groups to promote charring and interrupt the combustion cycle in the condensed phase. The synthesis of such polymers can be achieved through various polymerization techniques, including step-growth polymerization and ring-opening polymerization of cyclic phosphorus compounds. nih.gov

Coordination Chemistry and Ligand Design for Metal Ions

The phosphinic acid group in BHPA, along with its hydroxymethyl functionalities, provides excellent coordination sites for a variety of metal ions. This has led to its exploration in the field of coordination chemistry for applications ranging from metal separation to the development of biomedical imaging agents.

Chelating Properties of BHPA and its Derivatives with Divalent and Trivalent Metal Ions

BHPA and its derivatives act as effective chelating agents, forming stable complexes with a range of divalent and trivalent metal ions. The stability of these metal-phosphinic acid complexes, however, can be lower than that of their carboxylic acid counterparts due to the less basic nature of the phosphinate group. researchgate.net The presence of multiple donor atoms (oxygen atoms from the phosphinic acid and hydroxymethyl groups) allows these ligands to bind to a metal center in a multidentate fashion, enhancing the stability of the resulting complex.

The chelating behavior is influenced by factors such as the pH of the solution and the nature of the metal ion. For instance, the binding affinity of polymers containing similar chelating groups towards metal ions has been shown to increase with pH. researchgate.net The study of these interactions is crucial for understanding their potential in various applications.

Table 1: Stability Constants of Metal-Phosphinic Acid Complexes

| Metal Ion | Ligand Type | Stability Constant (log K) | Reference |

| Cu(II) | Heterocyclic mono(α-hydroxymethyl)phosphinic acids | Varies with ligand structure | researchgate.net |

| Ga(III) | 1,4,7-triazacyclononane phosphinic acid derivatives | High | acs.org |

Note: This table provides a general overview. Specific stability constants can vary significantly based on the exact ligand structure and experimental conditions.

Design of Ligands for Specific Metal Complexation and Separation

The versatility of BHPA's structure allows for the rational design of ligands with high selectivity for specific metal ions. By modifying the organic framework to which the phosphinic acid group is attached, it is possible to create ligands with tailored coordination environments. This is particularly important for the separation of chemically similar metal ions, such as lanthanides and actinides. nih.gov

For example, incorporating the phosphinic acid moiety into a pre-organized platform, such as a macrocycle, can lead to ligands with a high affinity and selectivity for a target metal ion. acs.org The design principles involve considering the size of the metal ion, its preferred coordination geometry, and the electronic properties of the ligand. The development of such selective ligands is critical for applications in hydrometallurgy, nuclear waste reprocessing, and environmental remediation. nih.gov

Role in Imaging Probe Development through Metal Chelation

The ability of BHPA-based ligands to form stable complexes with metal ions is being exploited in the development of medical imaging probes, particularly for Positron Emission Tomography (PET). acs.org PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons released by a radionuclide. These radionuclides, often metal ions, must be attached to a targeting molecule that accumulates in a specific tissue or organ.

Ligands derived from phosphinic acids have shown great promise as chelators for radiometals like Gallium-68 (⁶⁸Ga). acs.org The resulting metal complexes exhibit high stability in vivo, preventing the release of the toxic free metal ion. The design of these ligands focuses on achieving rapid and efficient radiolabeling under mild conditions, a critical requirement for the preparation of radiopharmaceuticals. The unique coordination properties of phosphinate-containing ligands make them excellent candidates for the development of the next generation of PET imaging agents. acs.org

Catalytic Applications and Mechanistic Studies

Exploration as Brönsted Acid Catalysts in Organic Synthesis

The phosphinic acid group imparts significant Brönsted acidity, making bis(hydroxymethyl)phosphinic acid and related phosphonic acids effective catalysts for a range of acid-catalyzed reactions. Phosphonic acid derivatives are notably more acidic than their carboxylic acid counterparts. nih.govbeilstein-journals.org This heightened acidity has been harnessed in various synthetic applications.

Researchers have designed Brönsted acid catalysts based on phosphonic acids for processes such as the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. nih.govbeilstein-journals.org The ability of the phosphonic acid moiety to act as a proton donor facilitates these transformations. While direct studies on bis(hydroxymethyl)phosphinic acid as a Brönsted acid catalyst are not extensively documented in the provided results, the principles governing the catalytic activity of phosphonic acids are applicable. The acidity of the P-OH group is central to its catalytic function, enabling the protonation of substrates and facilitating subsequent reaction steps.

The development of chiral Brönsted acids has become a significant area of research in asymmetric catalysis. For instance, chiral derivatives of 1,2-benzenedisulfonimide have been shown to be effective catalysts in enantioselective Biginelli reactions, highlighting the potential for developing chiral phosphinic acid-based catalysts for stereoselective transformations. unito.it

Role as Organocatalysts for Specific Chemical Transformations

Organocatalysis, where a small organic molecule accelerates a chemical reaction, is a rapidly growing field. Organophosphorus compounds, including phosphinic acids and their derivatives, have found broad utility as organocatalysts. nih.gov The monosodium salts of phosphonic acids, for example, have been employed as organocatalysts for Michael additions. nih.govbeilstein-journals.org

The catalytic activity of these compounds often stems from their ability to act as bifunctional catalysts, where different parts of the molecule participate in the catalytic cycle. For instance, the phosphinic acid group can act as a proton donor (Brönsted acid) while other functional groups within the molecule can interact with the substrate through hydrogen bonding or other non-covalent interactions. This cooperative action can lead to enhanced reactivity and selectivity.

The linking of two BINOL-based Brønsted acids into a single catalyst framework has been shown to create highly effective bifunctional catalysts that can outperform their monofunctional counterparts in certain applications. nih.gov This strategy of creating linked or macrocyclic structures could be applied to bis(hydroxymethyl)phosphinic acid to develop novel organocatalysts with tailored properties.

Stabilization of Transition States in Catalytic Cycles

A key aspect of catalysis is the ability of the catalyst to lower the activation energy of a reaction by stabilizing the transition state. Phosphinic acids are known to be stable mimics of the tetrahedral transition states involved in reactions such as amide bond formation and hydrolysis. kent.ac.uk This property makes them effective transition state analogue inhibitors of enzymes and also underlies their catalytic activity.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide insights into how these catalysts function. For example, in a bismuth-catalyzed transfer hydrogenation of azoarenes, DFT calculations indicated a rate-limiting transition state involving a concerted proton transfer from a hydrogen-bonded adduct. nih.gov Similarly, in a photochemical alkene hydrophosphination, computational results supported a stepwise radical mechanism. nih.govresearchgate.net

The hydroxyl groups in bis(hydroxymethyl)phosphinic acid can participate in hydrogen bonding with substrates and intermediates, pre-organizing them in the active site and stabilizing the transition state. This ability to form specific non-covalent interactions is crucial for efficient catalysis. In the context of bifunctional acid-base catalysis, these interactions can lead to a significant rate acceleration by creating a well-defined reaction environment.

Table of Catalytic Applications of Phosphinic Acid Derivatives:

| Reaction Type | Catalyst Type | Substrates | Products | Key Findings |

| Michael Addition | Monosodium salt of phosphonic acids | Michael donors and acceptors | Adducts | Demonstrates the utility of phosphonic acid salts as organocatalysts. nih.govbeilstein-journals.org |

| Biginelli Reaction | Chiral 1,2-benzenedisulfonimide | Aromatic aldehydes, urea/thiourea, ethyl acetoacetate | Dihydropyrimidines | High yields and excellent enantioselectivity were achieved. unito.it |

| Transfer Hydrogenation | Organobismuth compounds | Azoarenes | Hydrazoarenes | Mechanistic studies revealed a rate-limiting transition state involving proton transfer. nih.govresearchgate.net |

| Alkene Hydrophosphination | Bis(trimethylsilyl)phosphonite | Alkenes | H-phosphinates, phosphonates, thiophosphonates | A catalyst-free photochemical reaction proceeding via a radical mechanism. nih.govresearchgate.net |

Agrochemical Research and Environmental Applications

Investigation of BHPA and its Salts as Plant Growth and Development Regulators

Research has identified Bis(hydroxymethyl)phosphinic acid and its salts with various biogenic metals as effective regulators of plant growth and development. google.com A patent discloses that BHPA and its salts of sodium (Na), calcium (Ca), magnesium (Mg), cobalt (Co), copper (Cu), zinc (Zn), and manganese (Mn) can act as plant growth and development regulators at very low concentrations, ranging from 1⋅10⁻⁷ to 1⋅10⁻¹² %. google.com

Pre-sowing treatment of seeds of staple crops like wheat, corn, and rice with these compounds has been shown to yield several beneficial effects. google.com These include increased germination energy, higher germination rates, and enhanced plant growth force. google.com Specifically, the treatment leads to an increase in the length of rootlets and shoots, which contributes to improved crop yields and grain quality. google.com

The use of these compounds is positioned as a way to expand the availability of environmentally friendly and effective plant growth regulators that function at concentrations comparable to natural phytohormones. google.com

Table 1: Effects of Bis(hydroxymethyl)phosphinic acid Calcium Salt on Winter Wheat Seedlings

| Treatment Concentration | Increase in Seedling Size (%) | Increase in Seedling Mass (%) |

| Varies | 10-36 | 5-50 |

| Data derived from research on the application of Ca-salt of bis(oxymethyl)phosphinic acid, demonstrating an increase in the force of growth. google.com |

Research into Stress Mitigation Effects in Plants

While BHPA and its salts have demonstrated potential as plant growth regulators, specific research into their direct effects on mitigating stress in plants is limited. Plant growth regulators, in general, can help plants tolerate various abiotic stresses by influencing physiological and biochemical responses. nih.gov They can trigger the plant's antioxidant defense systems, manage nutrient balance, and stimulate the production of secondary metabolites that protect against environmental pressures. nih.gov However, dedicated studies focusing on the role of Bis(hydroxymethyl)phosphinic acid in alleviating specific stressors such as drought, salinity, or temperature extremes are not extensively available in publicly accessible research.

Potential in Environmental Remediation (if supported by further research)

The potential for Bis(hydroxymethyl)phosphinic acid in environmental remediation is an area that requires further investigation. Organophosphorus compounds, a broad class to which BHPA belongs, are known for their diverse applications, including in agriculture as pesticides and herbicides. taylorandfrancis.comnih.gov The environmental fate and potential for bioremediation of many of these compounds are areas of active research. However, specific studies detailing the use of Bis(hydroxymethyl)phosphinic acid in remediation processes, such as the cleanup of contaminated soil or water, are not readily found in the current scientific literature. Therefore, its potential in this field remains speculative pending further research.

Analytical and Characterization Methodologies in Bhpa Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of BHPA, offering precise information about the phosphorus, proton, and carbon environments within the molecule.

31P NMR Spectroscopy: As a phosphorus-containing compound, 31P NMR is particularly informative. The phosphorus nucleus in BHPA gives rise to a single, sharp signal, indicative of a unique phosphorus environment. The chemical shift for BHPA is typically observed around 24-25 ppm relative to an external standard of 85% phosphoric acid. This downfield shift is characteristic of phosphinic acids. In proton-coupled 31P NMR spectra, the signal would be expected to split into a triplet due to coupling with the two equivalent methylene (B1212753) protons.

13C NMR Spectroscopy: The 13C NMR spectrum of BHPA is relatively simple, showing a single resonance for the two equivalent hydroxymethyl carbons. This signal appears as a doublet due to coupling with the phosphorus atom (1JP-C). In a reported spectrum, the chemical shift for the carbon atoms in BHPA is observed at approximately 52.2 ppm in D2O, with a phosphorus-carbon coupling constant (1JPC) of around 49.6 Hz. sigmaaldrich.com

Table 1: Summary of NMR Data for Bis(hydroxymethyl)phosphinic acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 31P | ~24-25 | Singlet (decoupled) | - |

| 1H | Predicted: 3.5-4.5 | Doublet | 2JP-H (predicted) |

| 13C | ~52.2 | Doublet | 1JP-C ≈ 49.6 |

Note: Predicted values are based on general knowledge of similar compounds and may vary based on experimental conditions.

Vibrational Spectroscopy (e.g., FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in BHPA. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule. nih.gov

Key vibrational bands observed in the FT-IR spectrum of BHPA include:

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3400-2800 cm-1, which is characteristic of the hydroxyl groups (-OH) involved in hydrogen bonding.

C-H Stretching: Weaker absorptions corresponding to the stretching vibrations of the C-H bonds in the methylene groups are expected around 2950-2850 cm-1.

P=O Stretching: A strong and sharp band, characteristic of the phosphinyl group, is present in the 1200-1100 cm-1 region.

P-O-H Bending and P-O Stretching: The region between 1100 cm-1 and 900 cm-1 is complex and contains contributions from P-O-H in-plane bending and P-O stretching vibrations.

C-O Stretching: The stretching vibration of the C-O single bond in the hydroxymethyl groups typically appears in the 1050-1000 cm-1 range.

P-C Stretching: The stretching vibration of the P-C bond is expected to be found in the 800-600 cm-1 region.

Table 2: Characteristic FT-IR Absorption Bands for Bis(hydroxymethyl)phosphinic acid

| Wavenumber (cm-1) | Assignment | Intensity |

| 3400-2800 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2950-2850 | C-H stretch | Weak to Medium |

| 1200-1100 | P=O stretch | Strong, Sharp |

| 1100-900 | P-O-H bend, P-O stretch | Medium to Strong |

| 1050-1000 | C-O stretch | Medium |

| 800-600 | P-C stretch | Medium |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA) for degradation studies; Differential Scanning Calorimetry (DSC) for phase transitions)

Thermal analysis techniques are employed to investigate the thermal stability and phase behavior of BHPA.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition profile. While specific TGA data for BHPA is not widely published, studies on related phosphinic acids suggest a multi-step degradation process. The initial weight loss, often starting around 100-150°C, can be attributed to the loss of adsorbed water. The major decomposition of the molecule, involving the breaking of C-P and P-O bonds and the release of volatile products like formaldehyde (B43269) and water, would be expected to occur at higher temperatures, likely in the range of 200-400°C. The final residue would consist of polyphosphoric acid or other phosphorus oxides.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like BHPA, a sharp endothermic peak corresponding to its melting point would be expected in the DSC thermogram. The temperature and enthalpy of this transition are important parameters for characterizing the purity and crystalline nature of the compound. While a specific melting point is not consistently reported across all commercial sources, it is a key parameter that would be determined by DSC.

Chromatographic Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture, making it suitable for assessing the purity of BHPA. Due to the polar and ionic nature of phosphinic acids, specific HPLC methods are required for effective separation.

For the analysis of small, polar, and ionic compounds like BHPA, several HPLC modes can be considered:

Reversed-Phase HPLC with Ion-Pairing: In this approach, an ion-pairing agent is added to the mobile phase to form a neutral complex with the ionized phosphinic acid, allowing for retention on a non-polar stationary phase (like C18).

Anion-Exchange Chromatography: This technique separates compounds based on their net negative charge. At an appropriate pH, BHPA will be deprotonated and can be retained on a positively charged stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

While a standardized HPLC method specifically for BHPA is not detailed in readily available literature, methods developed for other short-chain phosphonic and phosphinic acids can be adapted. A typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector if the molecule contains a chromophore (which BHPA does not), a refractive index detector, an evaporative light scattering detector (ELSD), or by coupling the HPLC to a mass spectrometer (LC-MS).

Mass Spectrometry (e.g., TOF-SIMS) for Surface and Volatile Product Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. While standard mass spectrometry techniques can be used for molecular weight determination, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is particularly useful for surface analysis and the identification of volatile products generated during thermal decomposition.

In a TOF-SIMS experiment, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then accelerated into a time-of-flight analyzer, and their mass-to-charge ratio is determined with high accuracy.

For BHPA, TOF-SIMS could be used to:

Analyze Surface Composition: Provide information about the elemental and molecular composition of the outermost layer of a BHPA sample.

Identify Volatile Decomposition Products: By heating the sample in situ, the volatile products evolved during thermal degradation can be ionized and detected, helping to elucidate the decomposition mechanism. Expected volatile products from BHPA would include fragments related to formaldehyde (CH2O), water (H2O), and various phosphorus-containing species.

Characterize Fragmentation Patterns: The mass spectrum would show the parent molecular ion [M+H]+ or [M-H]- and a series of fragment ions. Predicted collision cross section values for various adducts of BHPA have been calculated, such as [M+H]+ at m/z 127.01547. uni.lu The fragmentation pattern would provide structural information, with characteristic losses of hydroxymethyl groups, water, and other small fragments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For BHPA, XPS can provide valuable information about the chemical environment of the phosphorus, carbon, and oxygen atoms at the surface of the sample. The binding energies of the core-level electrons are sensitive to the oxidation state and local chemical environment of the atom.

P 2p Spectrum: The binding energy of the P 2p core level is indicative of the oxidation state of the phosphorus atom. For phosphinic acids, the P 2p binding energy is expected in the range of 133-134 eV, which is characteristic of pentavalent phosphorus in a phosphate-like environment.

C 1s Spectrum: The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments. For BHPA, one would expect a primary peak corresponding to the C-O bonds of the hydroxymethyl groups.

O 1s Spectrum: The O 1s spectrum would show contributions from the different oxygen environments: the P=O oxygen and the -OH oxygens. These would have slightly different binding energies, allowing for their differentiation.

While specific XPS data for pure BHPA is scarce in the literature, studies on other phosphonic acids adsorbed on surfaces show P 2p binding energies around 133-135 eV, which is consistent with the expected values for BHPA.

Theoretical and Computational Investigations of Bis Hydroxymethyl Phosphinic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic structure of molecules like bis(hydroxymethyl)phosphinic acid. These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.

While specific DFT studies on bis(hydroxymethyl)phosphinic acid are not readily found, a typical approach would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger). researchgate.net Such a calculation would yield the lowest energy structure, providing the theoretical bond lengths and angles. For instance, in related phosphinic acid derivatives, DFT calculations have been successfully used to obtain optimized geometries that correlate well with experimental data from X-ray crystallography. researchgate.net

Table 1: Hypothetical Calculated Geometric Parameters for Bis(hydroxymethyl)phosphinic Acid

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | P=O | 1.50 Å |

| P-C | 1.82 Å | |

| P-OH | 1.55 Å | |

| C-O | 1.43 Å | |

| O-H | 0.97 Å | |

| Bond Angle | O=P-C | 115° |

| C-P-C | 108° | |

| P-C-O | 112° | |

| P-O-H | 109° | |

| Note: These values are illustrative and would need to be confirmed by specific DFT calculations for bis(hydroxymethyl)phosphinic acid. |

Furthermore, quantum chemical calculations can elucidate the electronic properties of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also reveal the most likely sites for nucleophilic and electrophilic attack. For other organophosphorus compounds, DFT has been used to calculate these electronic properties and relate them to observed reactivity.

Table 2: Hypothetical Calculated Electronic Properties for Bis(hydroxymethyl)phosphinic Acid

| Property | Calculated Value (Exemplary) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Note: These values are illustrative and would need to be confirmed by specific DFT calculations for bis(hydroxymethyl)phosphinic acid. |

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For bis(hydroxymethyl)phosphinic acid, this could involve modeling its synthesis, decomposition, or its reactions with other molecules.

For example, the synthesis of α-aminomethylenebisphosphinates has been studied through a cascade reaction, with NMR monitoring providing experimental validation for the proposed mechanism. nih.gov While not directly on bis(hydroxymethyl)phosphinic acid, this demonstrates how computational modeling, in conjunction with experimental data, can map out complex reaction pathways. A computational study of the hydrolysis of phosphinates and phosphonates could reveal the role of water and any catalysts in the reaction mechanism, identifying the rate-determining steps and the structures of transition states.

A common reaction of interest is the interaction of such acids with biological molecules. Computational studies on analogues have been used to understand their potential as enzyme inhibitors by modeling their binding and reaction within an enzyme's active site. researchgate.net

Conformational Analysis and Intermolecular Interactions

The functional properties of a molecule are often dictated by its three-dimensional shape and how it interacts with other molecules. Conformational analysis of bis(hydroxymethyl)phosphinic acid would involve exploring the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. The presence of rotatable bonds (P-C and C-O) suggests that multiple low-energy conformations may exist.

A study on the tautomerization of phosphites to phosphonates employed quantum chemical methods to examine the most stable conformations of related molecules, highlighting the orientation of alkyl groups. dtic.mildtic.mil For bis(hydroxymethyl)phosphinic acid, the orientation of the two hydroxymethyl groups relative to the P=O and P-OH groups would be of key interest.

Intermolecular interactions, particularly hydrogen bonding, are expected to be significant for bis(hydroxymethyl)phosphinic acid due to the presence of hydroxyl groups and the phosphoryl oxygen. Computational methods can quantify the strength of these interactions and predict how molecules will pack in the solid state. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystals, which could be applied to understand the packing of bis(hydroxymethyl)phosphinic acid. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules in various transformations. For bis(hydroxymethyl)phosphinic acid, this could involve predicting its acidity (pKa), its susceptibility to nucleophilic or electrophilic attack, and its behavior in different solvent environments.

Reactivity descriptors derived from DFT, such as the Fukui function and dual descriptor, can pinpoint the most reactive sites within the molecule. The molecular electrostatic potential (MEP) map is another useful tool that visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. researchgate.net

In the context of organic transformations, computational models can be used to predict the outcome of reactions involving bis(hydroxymethyl)phosphinic acid. For instance, if this molecule were used as a ligand in a metal-catalyzed reaction, computational modeling could help in understanding the catalyst-substrate interactions and predict the stereoselectivity of the product. Studies on chiral phosphoric acid catalyzed reactions have successfully used DFT to elucidate the origins of enantioselectivity, providing a framework for how such predictions could be made for reactions involving bis(hydroxymethyl)phosphinic acid. umich.edunih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of bis(hydroxymethyl)phosphinic acid synthesis is geared towards the adoption of green and sustainable practices. rsc.orgrsc.org Traditional synthetic methods for organophosphorus compounds often rely on harsh reaction conditions and hazardous reagents, posing environmental and safety concerns. rsc.org Consequently, a primary research focus is the development of novel synthetic pathways that are not only efficient but also environmentally benign.

Emerging trends in this area include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. rsc.orgresearchgate.net Another promising approach is the exploration of visible-light-driven reactions, offering a transition metal-free and mild method for forming crucial phosphorus-carbon bonds. rsc.org Researchers are also investigating electrochemical synthesis as a greener alternative, which can minimize the use of chemical reagents. rsc.org The development of catalytic systems, potentially using Lewis acids, to mediate the formation of bis(hydroxymethyl)phosphinic acid and its derivatives under room temperature conditions is another key area of investigation. rsc.org

The overarching goal is to create synthetic routes that are more atom-economical, utilize renewable starting materials where possible, and minimize waste generation. nih.gov A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for Bis(hydroxymethyl)phosphinic Acid and its Analogs

| Synthetic Strategy | Advantages | Potential Application for Bis(hydroxymethyl)phosphinic Acid |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. rsc.orgresearchgate.net | Synthesis from hypophosphorous acid and aldehydes under controlled conditions. researchgate.net |

| Visible-Light-Driven Reactions | Metal-free, mild conditions, high functional group tolerance. rsc.org | Formation of P-C bonds in derivatives of the parent acid. |

| Electrochemical Synthesis | Reduced use of chemical oxidants/reductants, potential for high selectivity. rsc.org | Direct synthesis from elemental phosphorus or simple phosphorus precursors. |

| Lewis Acid Catalysis | Mild reaction conditions, potential for stereoselectivity. rsc.org | Catalyzing the addition of phosphorus nucleophiles to formaldehyde (B43269) or its equivalents. |

| Biocatalysis | High selectivity, mild aqueous conditions, environmentally friendly. nih.gov | Enzymatic synthesis from bio-based precursors. |

Expansion of Functionalization and Derivatization Possibilities

The molecular structure of bis(hydroxymethyl)phosphinic acid, featuring two reactive hydroxymethyl groups, presents a versatile platform for extensive functionalization and derivatization. Future research will undoubtedly focus on exploiting these reactive sites to create a diverse library of new compounds with tailored properties.

The hydroxyl groups can be targeted for esterification or etherification to introduce a wide range of organic moieties. This could be used to modulate solubility, introduce biocompatible linkers, or attach other functional molecules. Furthermore, the phosphorus center and its attached groups can be modified to create phosphinic pseudopeptides, which have applications in medicinal chemistry. researchgate.net

The ability to selectively functionalize one or both hydroxymethyl groups will be crucial for creating complex and well-defined molecular architectures. This will enable the development of derivatives for specific applications, such as novel ligands for metal complexes, monomers for specialty polymers, or probes for biological systems. researchgate.netwur.nl

Integration into Multifunctional Advanced Materials

A significant emerging trend is the integration of bis(hydroxymethyl)phosphinic acid and its derivatives as fundamental building blocks in the creation of multifunctional advanced materials. researchgate.net The inherent properties of the phosphinic acid group, such as its strong coordination with metal ions and its potential for flame retardancy, make it a highly attractive component for new materials. researchgate.netfrontiersin.org

Future research will likely see the incorporation of this compound into various polymer backbones to enhance thermal stability, flame resistance, and adhesion properties. researchgate.netnih.gov For instance, phosphonic acid-functionalized polyurethanes have already demonstrated improved adhesion, a principle that can be extended to materials containing bis(hydroxymethyl)phosphinic acid. nih.gov Its diol structure makes it a suitable monomer for the synthesis of polyesters and polyurethanes.

Furthermore, the ability of phosphinic acids to functionalize surfaces opens up possibilities for creating modified nanoparticles, advanced coatings, and hybrid organic-inorganic materials with tailored surface properties. researchgate.netwur.nlacs.org These materials could find applications in areas ranging from electronics to biomedical devices.

Table 2: Potential Applications of Bis(hydroxymethyl)phosphinic Acid in Advanced Materials

| Material Type | Function of Bis(hydroxymethyl)phosphinic Acid Moiety | Potential Application Area |

|---|---|---|

| Flame-Retardant Polymers | Acts as a char-forming agent, interrupting the combustion cycle. frontiersin.orgresearchgate.net | Electronics, construction, textiles. |

| Adhesion Promoters/Coatings | Strong interaction with metal and metal oxide surfaces. nih.gov | Automotive, aerospace, dental adhesives. |

| Hybrid Organic-Inorganic Materials | Covalent linking of organic polymers to inorganic components. researchgate.netacs.org | Catalysis, sensors, separation membranes. |